![molecular formula C23H25NO4 B3010250 N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid CAS No. 1335031-48-5](/img/structure/B3010250.png)
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Fmoc-(±)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a compound with the empirical formula C22H23NO4 and a molecular weight of 365.42 . It is a solid substance with the Fmoc functional group . The Fmoc group, or fluorenylmethyloxycarbonyl protecting group, is a base-labile protecting group used in organic synthesis .
Scientific Research Applications
- Fmoc-N-Me-AA-OH is commonly used in solid-phase peptide synthesis (SPPS). By incorporating N-methylated amino acids into peptide sequences, researchers can enhance peptide stability, bioavailability, and half-life in vivo .
- The Biron−Kessler method, based on Fukuyama’s work, is an effective approach for N-methylation of amino acids in solid-phase synthesis . This method allows for the selective modification of specific amino acids within a peptide sequence.
- Researchers have explored the use of Fmoc-N-Me-AA-OH derivatives in self-supporting hydrogels. These hydrogels exhibit unique mechanical properties and can potentially find applications in tissue engineering and drug delivery .
- Fmoc-protected amino esters are essential intermediates in peptide synthesis. Efficient esterification methods using Fmoc-N-Me-AA-OH have been developed, allowing for the preparation of acid-resistant amino esters .
Peptide Synthesis and Modification
Self-Supporting Hydrogels
Amino Acid Esterification
properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(13-7-6-12-20(23)21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)/t20-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXLKGZDLUALHA-NFBKMPQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.